3,4-Difluoro-5-(trifluoromethyl)phenol
Description
3,4-Difluoro-5-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by a phenol group (-OH) substituted with two fluorine atoms at positions 3 and 4 and a trifluoromethyl (-CF₃) group at position 3.
Properties
CAS No. |
238742-87-5 |
|---|---|
Molecular Formula |
C7H3F5O |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F5O/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2,13H |
InChI Key |
RVDRWCCBLQRMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the fluorination of 3,4-dihydroxybenzotrifluoride using a suitable fluorinating agent under controlled conditions . Another method involves the Suzuki–Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group onto a difluorophenol precursor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Functional Group Variations
The substitution pattern and functional groups significantly influence reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Acidity: The phenol group in the target compound enhances acidity compared to its aniline (basic) and boronic acid analogs. The benzoic acid derivative is more acidic due to the electron-withdrawing -COOH group .
- Reactivity: Boronic acid derivatives (e.g., CAS 864759-64-8) are widely used in Suzuki-Miyaura cross-coupling reactions, whereas the phenol and aniline groups are reactive sites for electrophilic substitution or conjugation .
Biological Activity
3,4-Difluoro-5-(trifluoromethyl)phenol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.09 g/mol. The presence of multiple fluorine atoms enhances the compound's electron-withdrawing properties, which can significantly influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The electron-withdrawing effects of the fluorine and trifluoromethyl groups enhance the compound's binding affinity to various biological macromolecules. This increased reactivity can lead to alterations in signaling pathways and metabolic processes within cells.
Interaction with G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar structures can act as agonists for G protein-coupled receptors (GPCRs). For instance, studies have shown that trifluoromethyl substitutions can enhance the efficacy of compounds in activating these receptors, which are crucial for various physiological responses .
Antimicrobial and Anticancer Properties
Fluorinated compounds often exhibit significant biological properties, including antimicrobial and anticancer activities. While specific data on this compound is limited, related compounds have demonstrated promising results in preclinical trials:
| Compound | Activity | Reference |
|---|---|---|
| 4-(trifluoromethyl)phenol | Antimicrobial | |
| 3,5-Difluorophenol | Anticancer |
These findings suggest that this compound may possess similar properties.
Case Studies
Case Study 1: In Vitro Studies
In vitro studies have been conducted to assess the effects of fluorinated phenolic compounds on cell viability and proliferation. For example, a study demonstrated that certain trifluoromethyl-substituted phenols could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways . Although direct studies on this compound are lacking, its structural similarity to these active compounds suggests potential for similar effects.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive review on fluorinated compounds highlighted the significance of fluorine substitution in enhancing drug potency. The inclusion of trifluoromethyl groups was shown to increase the inhibitory activity against specific enzymes involved in metabolic processes . This reinforces the potential utility of this compound in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
